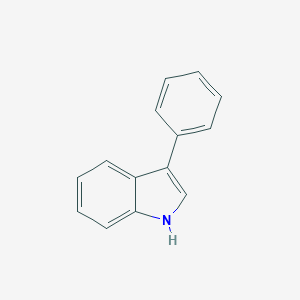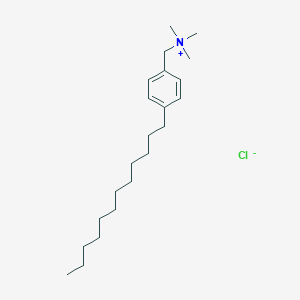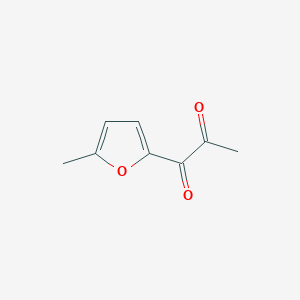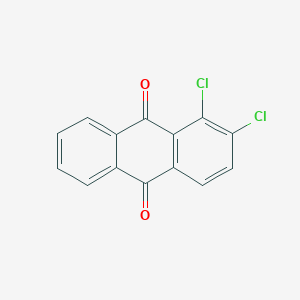
1,2-Dichloroanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloroanthracene-9,10-dione (DCAD) is a chemical compound that has been used for various scientific research applications. It is a yellow crystalline solid that is soluble in organic solvents. DCAD has been studied for its potential use in organic synthesis, as well as its biological and pharmacological properties.
作用機序
The mechanism of action of 1,2-Dichloroanthracene-9,10-dione is not fully understood. It is believed to act as a radical initiator and a photosensitizer, producing reactive oxygen species and free radicals. 1,2-Dichloroanthracene-9,10-dione has been shown to undergo photoinduced electron transfer reactions, leading to the production of superoxide and hydroxyl radicals.
生化学的および生理学的効果
1,2-Dichloroanthracene-9,10-dione has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells. 1,2-Dichloroanthracene-9,10-dione has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 1,2-Dichloroanthracene-9,10-dione has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using 1,2-Dichloroanthracene-9,10-dione in lab experiments is its ability to act as a radical initiator and photosensitizer, allowing for the production of reactive oxygen species and free radicals. This can be useful in various photochemical reactions and organic synthesis reactions. However, 1,2-Dichloroanthracene-9,10-dione can also be toxic to cells and can induce DNA damage, making it important to use proper safety precautions when handling this compound.
将来の方向性
There are many potential future directions for research involving 1,2-Dichloroanthracene-9,10-dione. One area of interest is the use of 1,2-Dichloroanthracene-9,10-dione in the production of singlet oxygen and other reactive oxygen species for use in photodynamic therapy for cancer treatment. Additionally, 1,2-Dichloroanthracene-9,10-dione could be further studied for its potential use in organic synthesis, as well as its biological and pharmacological properties. Further research is needed to fully understand the mechanism of action of 1,2-Dichloroanthracene-9,10-dione and its potential applications in various fields.
合成法
1,2-Dichloroanthracene-9,10-dione can be synthesized through a variety of methods, including oxidation of 1,2-dichloroanthraquinone, reaction of 1,2-dichloroanthracene with potassium permanganate, and reaction of 1,2-dichloroanthracene with sulfuric acid and potassium dichromate. The most common method involves the oxidation of 1,2-dichloroanthraquinone using potassium permanganate.
科学的研究の応用
1,2-Dichloroanthracene-9,10-dione has been used in various scientific research applications, including organic synthesis, photochemistry, and pharmacology. It has been used as a starting material for the synthesis of various organic compounds, including anthraquinones, anthracenes, and anthrone derivatives. 1,2-Dichloroanthracene-9,10-dione has also been used in photochemical reactions, such as the production of singlet oxygen and the generation of radical species.
特性
CAS番号 |
1594-46-3 |
|---|---|
製品名 |
1,2-Dichloroanthracene-9,10-dione |
分子式 |
C14H6Cl2O2 |
分子量 |
277.1 g/mol |
IUPAC名 |
1,2-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |
InChIキー |
PLUFITIFLBGFPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)Cl |
ピクトグラム |
Acute Toxic |
同義語 |
1,2-Dichloro-9,10-anthraquinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



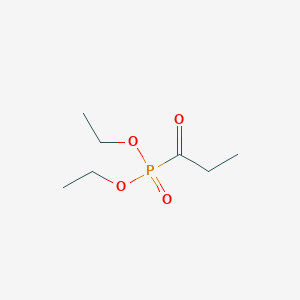
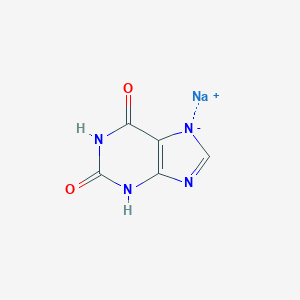
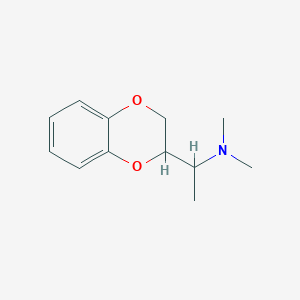
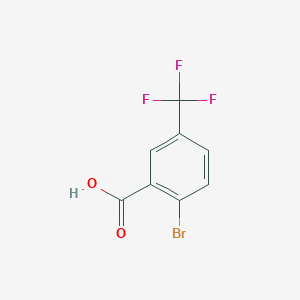
![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)
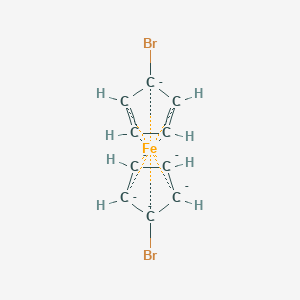
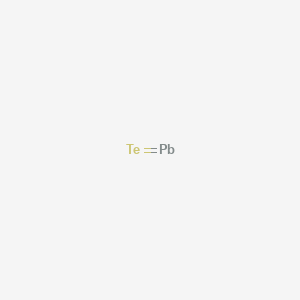
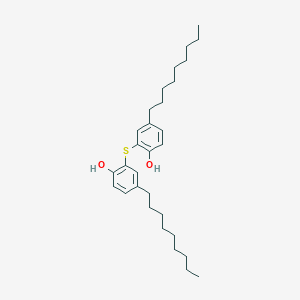

![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)

